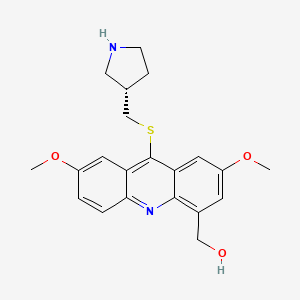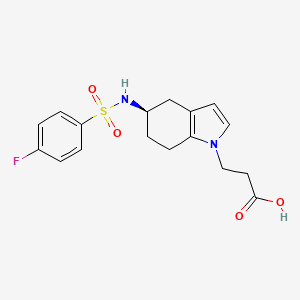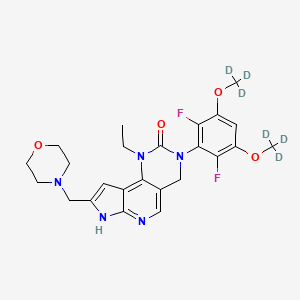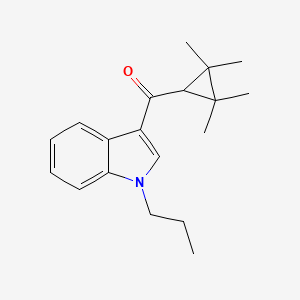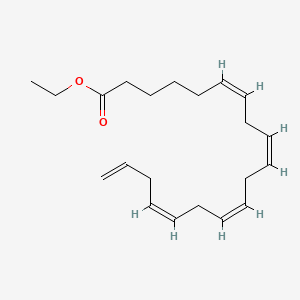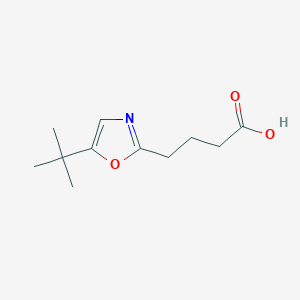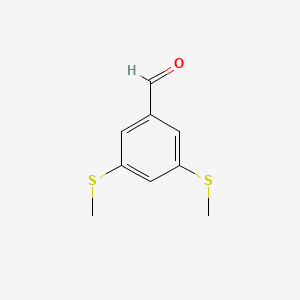
3,5-bis(methylthio)Benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(methylthio)Benzaldehyde is an organic compound with the molecular formula C9H10OS2. It is characterized by the presence of two methylthio groups attached to the benzene ring at the 3 and 5 positions, and an aldehyde group at the 1 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(methylthio)Benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylthiophenol with formaldehyde under acidic conditions. Another method includes the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of catalysts such as SZTA (a mixture of TiCl4 and ZrOCl2-8H2O) to facilitate the reaction between thioanisole and carbon monoxide under controlled pressure and temperature conditions .
化学反応の分析
Types of Reactions: 3,5-bis(methylthio)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,5-bis(methylthio)benzoic acid.
Reduction: 3,5-bis(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-bis(methylthio)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
作用機序
The mechanism by which 3,5-bis(methylthio)Benzaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylthio groups can also participate in redox reactions, contributing to the compound’s antioxidant properties .
類似化合物との比較
- 4-(methylthio)Benzaldehyde
- 3-(methylthio)Benzaldehyde
- 2,4-bis(methylthio)Benzaldehyde
Comparison: 3,5-bis(methylthio)Benzaldehyde is unique due to the specific positioning of the methylthio groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
特性
分子式 |
C9H10OS2 |
|---|---|
分子量 |
198.3 g/mol |
IUPAC名 |
3,5-bis(methylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H10OS2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3 |
InChIキー |
QTSSIGNATVSPTK-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1)C=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
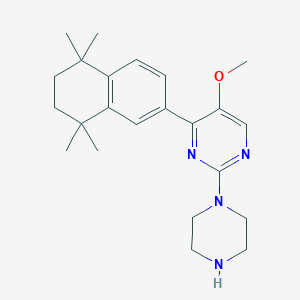
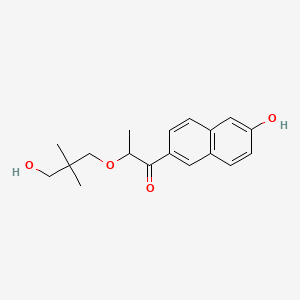
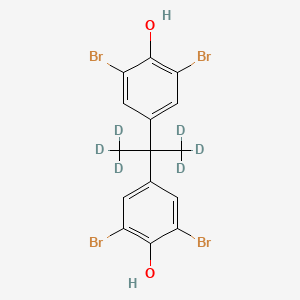
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
